molecular formula C26H48O14 B012177 (2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol CAS No. 102717-63-5

(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol

Cat. No. B012177
M. Wt: 584.7 g/mol
InChI Key: ZASFTWIDVOCZOL-KQSKSNQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol, also known as (2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol, is a useful research compound. Its molecular formula is C26H48O14 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102717-63-5

Product Name

(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol

Molecular Formula

C26H48O14

Molecular Weight

584.7 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol

InChI

InChI=1S/C26H48O14/c1-9-10-35-25-23(20(32-6)15(27)12(2)36-25)40-26-22(34-8)21(33-7)18(13(3)37-26)39-24-17(29)19(31-5)16(28)14(38-24)11-30-4/h12-29H,9-11H2,1-8H3/t12-,13-,14+,15-,16+,17+,18-,19-,20+,21?,22+,23+,24-,25+,26-/m0/s1

InChI Key

ZASFTWIDVOCZOL-KQSKSNQTSA-N

Isomeric SMILES

CCCO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)OC)O[C@H]2[C@@H](C([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC)O)OC)O)OC)OC

SMILES

CCCOC1C(C(C(C(O1)C)O)OC)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC

Canonical SMILES

CCCOC1C(C(C(C(O1)C)O)OC)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC

synonyms

PGRR
propyl O-(3,6-di-O-methyl-beta-glucopyranosyl)-(1-4)-O-(2,3-di-O-methyl-alpha-rhamnopyranosyl)-(1-2)-3-O-methyl-alpha-rhamnopyranoside

Origin of Product

United States

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